5-Hydrazinyl-2,4-dimethoxypyrimidine Achieves 70% Isolated Yield via Standard Nucleophilic Substitution Protocol
The deprotection-mediated synthesis of 5-hydrazinyl-2,4-dimethoxypyrimidine proceeds with a documented isolated yield of 70% from its Boc-protected hydrazine precursor . This yield represents a reproducible baseline for procurement and process planning. In contrast, the parent scaffold 2,4-dimethoxypyrimidine, which lacks the hydrazinyl functionality, has no direct substitution reactivity at the 5-position under identical conditions, requiring alternative pre-functionalization via mercuration or halogenation before further derivatization [1].
| Evidence Dimension | Synthetic yield for hydrazinyl group installation at pyrimidine 5-position |
|---|---|
| Target Compound Data | 70% isolated yield (150 g scale, 864 mmol product) |
| Comparator Or Baseline | 2,4-Dimethoxypyrimidine: No direct hydrazinyl installation without pre-functionalization; requires mercuration intermediate or 5-halogenation step |
| Quantified Difference | 70% yield for target compound vs. 0% yield for direct installation on unsubstituted 2,4-dimethoxypyrimidine |
| Conditions | Deprotection of di-tert-butyl 1-(2,4-dimethoxypyrimidin-5-yl)hydrazine-1,2-dicarboxylate with 4N HCl in dioxane/MeOH, room temperature overnight, followed by basic workup with 4N NH3 and purification |
Why This Matters
A 70% reproducible yield on >100 g scale establishes this compound as a viable intermediate for multi-step medicinal chemistry campaigns, whereas alternative routes requiring halogenation add at least one synthetic step and reduce overall sequence efficiency.
- [1] Journal article. Direct C-mercuration of 2,4-dimethoxypyrimidine with mercury(II) acetate to give the 5-mercuri-derivative, convertible to 5-halo derivatives. View Source
